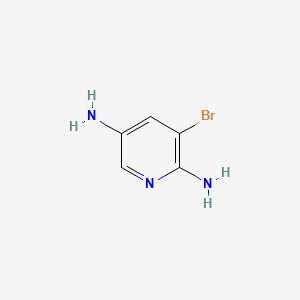
3-Bromopyridine-2,5-diamine
Übersicht
Beschreibung
3-Bromopyridine-2,5-diamine: is an organic compound with the molecular formula C5H6BrN3 . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of bromine and two amino groups attached to the pyridine ring. It is commonly used in various chemical reactions and has significant applications in scientific research and industry .
Wirkmechanismus
Target of Action
It’s known that brominated pyridines are often used as building blocks in organic synthesis , suggesting that they may interact with a variety of molecular targets depending on the specific context of their use.
Mode of Action
It’s known that halogenation reactions, such as bromination, can increase the polarity of a molecule and activate the c–h bond of the alkane to obtain the halogen-substituted target product . This suggests that 3-Bromopyridine-2,5-diamine might interact with its targets through similar mechanisms.
Biochemical Pathways
It’s known that 2,3-diamino-5-bromopyridine, a related compound, can be used in the preparation of various heterocyclic compounds . This suggests that this compound might also be involved in the synthesis of a variety of biochemical compounds.
Result of Action
It’s known that brominated pyridines can participate in many reactions associated with aryl halides , suggesting that they might have diverse effects at the molecular and cellular level.
Action Environment
It’s known that the properties of brominated pyridines can be influenced by various factors, including temperature .
Biochemische Analyse
Biochemical Properties
3-Bromopyridine-2,5-diamine has multiple reactive sites due to the presence of bromine and amino groups in its molecular structure This allows it to undergo various structural modifications and interact with a range of biomolecules
Molecular Mechanism
It is known that it can exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
- One common method for synthesizing 3-bromopyridine involves the bromination of pyridine. This can be achieved by mixing pyridine with a hydrobromic acid solution and hydrogen peroxide, followed by purification .
- Another method involves adding bromine dropwise to pyridine in the presence of sulfuric acid at elevated temperatures (130-140°C) for several hours. The reaction mixture is then cooled, neutralized with sodium hydroxide, and extracted with an organic solvent .
Industrial Production Methods:
- Industrial production of 3-bromopyridine typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 3-Bromopyridine-2,5-diamine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.
Reduction Reactions: Reduction of this compound can lead to the formation of different amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry:
- 3-Bromopyridine-2,5-diamine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of imidazo[4,5-b]pyridine derivatives .
Biology and Medicine:
- The compound is explored for its potential antimicrobial properties. It is used in the synthesis of biologically active molecules that can act as inhibitors or modulators of specific biological pathways .
Industry:
- In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its derivatives are also employed in the development of pharmaceuticals and fine chemicals .
Vergleich Mit ähnlichen Verbindungen
2,3-Diamino-5-bromopyridine: Similar in structure but with amino groups at different positions.
2,6-Diaminopyridine: Lacks the bromine atom but has two amino groups at positions 2 and 6.
4-Bromo-1,2-diaminobenzene: Contains a benzene ring instead of pyridine.
Uniqueness:
- 3-Bromopyridine-2,5-diamine is unique due to its specific substitution pattern, which allows for selective reactions and the formation of distinct derivatives. Its bromine atom and amino groups provide versatile sites for chemical modifications, making it valuable in various synthetic applications .
Eigenschaften
IUPAC Name |
3-bromopyridine-2,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-4-1-3(7)2-9-5(4)8/h1-2H,7H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJENCMIONVUOCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
896160-69-3 | |
| Record name | 896160-69-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


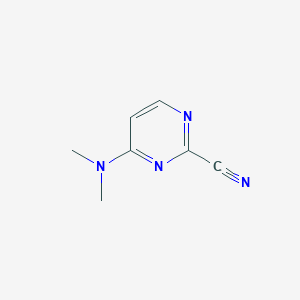
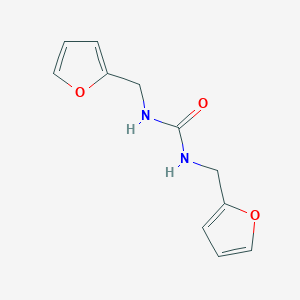
![6,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B3025253.png)
![5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3025256.png)
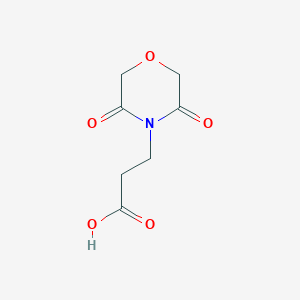
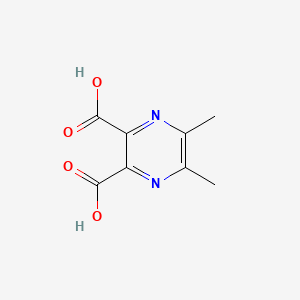

![4-{[2-(3,5-Dimethylpiperidin-1-YL)-4-methyl-quinolin-6-YL]amino}-4-oxobutanoic acid](/img/structure/B3025262.png)
![1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B3025266.png)
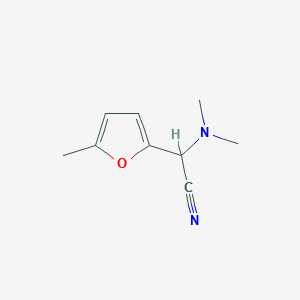
![Dimethyl 2,2'-[1,4-phenylenebis(oxy)]diacetate](/img/structure/B3025269.png)

![3-[(4,5-Dimethyl-2-furoyl)amino]benzoic acid](/img/structure/B3025271.png)

